molecular formula C18H15NOS2 B2775426 N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide CAS No. 2035021-74-8

N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide

Cat. No.: B2775426
CAS No.: 2035021-74-8
M. Wt: 325.44
InChI Key: VEVZAOUGLAPHIK-CMDGGOBGSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide is a complex organic compound that features a cinnamamide backbone with thiophene substituents Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide undergoes several types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cinnamamide moiety to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives.

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide is unique due to its dual thiophene substitution, which enhances its chemical reactivity and potential applications compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

(E)-3-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS2/c20-17(9-8-14-5-2-1-3-6-14)19-18(15-10-12-21-13-15)16-7-4-11-22-16/h1-13,18H,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZAOUGLAPHIK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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